4-Methoxy-2,6-dimethylphenylboronic acid

Beschreibung

Structural Identification and Nomenclature

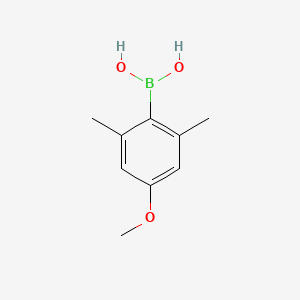

This compound possesses the molecular formula C₉H₁₃BO₃ with a molecular weight of 180.01 grams per mole. The compound exhibits a complex nomenclature system reflecting its structural complexity, with various accepted names including (4-methoxy-2,6-dimethylphenyl)boronic acid, 4-methoxy-2,6-dimethylbenzeneboronic acid, and 2-borono-5-methoxy-m-xylene. The International Union of Pure and Applied Chemistry designation follows the systematic naming convention as (4-methoxy-2,6-dimethylphenyl)boronic acid.

The structural architecture of this compound features a benzene ring core with three distinct substituents: a boronic acid functional group at position 1, methyl groups at positions 2 and 6, and a methoxy group at position 4. The canonical Simplified Molecular Input Line Entry System representation is B(C1=C(C=C(C=C1C)OC)C)(O)O, while the International Chemical Identifier key is UOSSBXMFWPYHEF-UHFFFAOYSA-N. This specific substitution pattern creates a sterically hindered environment around the boronic acid functionality, which significantly influences the compound's reactivity and selectivity in chemical transformations.

The molecular geometry analysis reveals that the boronic acid group maintains a trigonal planar configuration, which is characteristic of sp² hybridization at the boron center. X-ray crystallographic studies of related arylboronic acids demonstrate that the boronic acid functionality typically adopts a coplanar arrangement with the aromatic ring system, facilitating effective conjugation and influencing the electronic properties of the molecule. The presence of the methoxy group at the para position relative to the boronic acid introduces electron-donating character, while the ortho-methyl substituents provide steric protection and influence the compound's reactivity profile.

Historical Context in Boronic Acid Research

The development of this compound must be understood within the broader historical trajectory of boronic acid research, which began with Edward Frankland's pioneering work in 1860. Frankland's initial synthesis involved treating diethylzinc with triethylborate to obtain triethylborane, which upon atmospheric oxidation yielded ethylboronic acid. This foundational discovery established the fundamental principles of boronic acid chemistry that would later enable the development of more complex arylboronic acid derivatives.

The evolution of boronic acid chemistry experienced a transformative period with the discovery of the Suzuki-Miyaura coupling reaction in 1979. This palladium-catalyzed cross-coupling reaction between alkenyl boranes or boronic acids and aryl halides revolutionized organic synthesis and significantly increased research focus on boronic acid compounds. The reaction's development proved particularly crucial for arylboronic acid chemistry, as it provided a reliable method for carbon-carbon bond formation that could tolerate various functional groups and proceed under relatively mild conditions.

Within this historical context, substituted arylboronic acids like this compound gained prominence due to their enhanced selectivity and improved reaction outcomes compared to simpler derivatives. The strategic placement of substituents on the aromatic ring allowed chemists to fine-tune electronic and steric properties, leading to more efficient and selective synthetic transformations. Research conducted over the past two decades has demonstrated that the electronic nature of substituents on arylboronic acids significantly influences their reactivity, with electron-donating groups generally decreasing acidity and electron-withdrawing groups increasing acidity.

The medicinal chemistry applications of boronic acids have expanded dramatically since the early 2000s, culminating in the approval of five Food and Drug Administration-approved boron-containing pharmaceuticals. This regulatory success has validated the therapeutic potential of boron-containing compounds and has driven increased interest in specialized boronic acid derivatives for drug discovery applications. The development of sophisticated synthetic methodologies has made the incorporation of boronic acid functional groups into complex molecular frameworks more accessible and practical.

Position Within Arylboronic Acid Classification

This compound occupies a distinctive position within the arylboronic acid classification system, representing a tri-substituted phenylboronic acid derivative with mixed electronic effects. Arylboronic acids are conventionally classified based on their substitution patterns and electronic characteristics, with this particular compound falling into the category of electron-rich arylboronic acids due to the presence of the para-methoxy substituent.

The classification of arylboronic acids typically considers both the number and nature of substituents on the aromatic ring. Simple arylboronic acids such as phenylboronic acid serve as fundamental building blocks, while substituted derivatives like this compound offer enhanced selectivity and specialized reactivity profiles. The electron-donating nature of the methoxy group at the para position relative to the boronic acid functionality classifies this compound among electron-rich arylboronic acids, which typically exhibit higher pKa values compared to their electron-deficient counterparts.

Research studies have demonstrated that ortho-substituted arylboronic acids, such as this compound, exhibit unique reactivity patterns in cross-coupling reactions. The steric hindrance provided by the ortho-methyl groups influences both the rate and selectivity of palladium-catalyzed transformations, often leading to improved enantioselectivity in asymmetric synthesis applications. Comparative studies have shown that ortho-substituted arylboronic acids generally afford higher site selectivity in oxidative Heck reactions compared to meta or para-substituted derivatives.

The synthetic applications of this compound span multiple areas of organic chemistry, with particular prominence in Suzuki-Miyaura cross-coupling reactions where the compound serves as an effective aryl donor. The unique substitution pattern enables selective transformations that would be challenging to achieve with simpler arylboronic acid derivatives. Recent developments in asymmetric catalysis have highlighted the value of sterically hindered arylboronic acids like this compound in achieving high enantioselectivity in conjugate addition reactions to unsaturated carbonyl systems.

Eigenschaften

IUPAC Name |

(4-methoxy-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSSBXMFWPYHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395428 | |

| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361543-99-9 | |

| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Dimethyl-4-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid typically involves the reaction of 2-bromo-5-methoxy-1,3-dimethylbenzene with a boron-containing reagent under specific conditions. One common method includes the use of dry tetrahydrofuran (THF) as a solvent and the addition of a boronic ester or boronic acid precursor . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

4-Methoxy-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions but often include biaryl compounds, phenols, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Methoxy-2,6-dimethylphenylboronic acid is primarily utilized in organic synthesis, especially in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming biaryl compounds, which are essential in the development of pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. |

| Building Block | Serves as a key intermediate in synthesizing complex organic molecules. |

Pharmaceutical Development

The compound plays a significant role in drug discovery, particularly in developing boron-containing pharmaceuticals. Its ability to inhibit specific enzymes makes it valuable for creating targeted therapies.

| Target Enzyme | Mechanism of Action |

|---|---|

| 17β-Hydroxysteroid Dehydrogenase Type 2 | Acts as an inhibitor by forming reversible covalent bonds with the enzyme's active site. |

Material Science

In material science, this compound is used to develop advanced materials such as polymers and composites. Its unique properties enhance the strength and durability of these materials.

| Material Type | Benefits |

|---|---|

| Polymers | Improved mechanical properties and thermal stability. |

| Composites | Enhanced durability and resistance to environmental factors. |

Chemical Sensors

The compound's boronic acid functionality allows for the detection of sugars and other biomolecules, making it valuable for developing sensitive chemical sensors for biomedical applications.

| Sensor Type | Application |

|---|---|

| Glucose Sensors | Utilized in diabetes management for real-time glucose monitoring. |

Case Study 1: Suzuki-Miyaura Coupling Efficiency

A study demonstrated that using this compound in Suzuki-Miyaura reactions significantly increased yields compared to other boronic acids due to its enhanced reactivity attributed to the methoxy group .

Case Study 2: Enzyme Inhibition

Research indicated that this compound effectively inhibits the enzyme 17β-hydroxysteroid dehydrogenase Type 2, leading to altered steroid hormone metabolism, which could have therapeutic implications in treating hormone-related disorders .

Wirkmechanismus

The primary mechanism of action for 4-Methoxy-2,6-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The methoxy and dimethyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

(a) 4-Methoxy-2-methylphenylboronic Acid (CAS RN: 208399-66-0)

- Similarity Score : 0.93 (structural similarity to the target compound) .

- Key Differences : Lacks the 6-methyl group, reducing steric hindrance.

- Impact : Enhanced reactivity in cross-coupling reactions due to lower steric bulk compared to the target compound.

(b) 4-Methoxyphenylboronic Acid (CAS RN: 5720-07-0)

Steric Hindrance and Stability

(a) 2,4,6-Trimethylphenylboronic Acid

- Impact : Extreme steric hindrance limits its utility in reactions requiring bulky substrates. The absence of methoxy reduces electron-donating effects, lowering reactivity in electron-deficient systems .

(b) 2,6-Difluoro-4-methoxyphenylboronic Acid (CAS RN: 406482-20-0)

Functional Group Variations

(a) 4-(Hydroxymethyl)phenylboronic Acid

- Key Differences : A hydroxymethyl (-CH₂OH) group replaces the methoxy group.

(b) 3,5-Dimethyl-4-methoxyphenylboronic Acid

Comparative Data Table

Biologische Aktivität

4-Methoxy-2,6-dimethylphenylboronic acid is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 179.01 g/mol. Its structure includes a boron atom covalently bonded to an aromatic ring with methoxy and methyl substituents, enhancing its lipophilicity and reactivity in biochemical interactions.

Target Interactions

Boronic acids, including this compound, primarily interact with biological targets through reversible covalent bonds with hydroxyl groups on enzymes and receptors. This interaction can inhibit enzyme activity by binding to the active sites, thereby affecting various biochemical pathways.

Enzyme Inhibition

One notable target of this compound is 17β-hydroxysteroid dehydrogenase Type 2 , where it acts as an inhibitor. By forming a reversible covalent bond with the enzyme's active site, it alters the enzyme's functionality, which can lead to changes in steroid hormone metabolism.

Cellular Effects

Research indicates that this compound influences cellular processes by modulating cell signaling pathways. This modulation can result in alterations in gene expression and cellular metabolism, demonstrating its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of boronic acids is influenced by factors such as pKa, lipophilicity, and the presence of transporters within biological systems. These factors affect the compound's bioavailability and overall efficacy in therapeutic applications.

Applications in Research

This compound is extensively used in various scientific research fields:

- Organic Synthesis : It plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Medicinal Chemistry : The compound is being explored for developing enzyme inhibitors and sensors for biological molecules due to its ability to interact with specific biomolecular targets.

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibits 17β-hydroxysteroid dehydrogenase Type 2. The inhibition was quantified using IC50 values, showing significant potential for therapeutic applications in hormone-related disorders.

-

Cellular Impact Analysis :

- In vitro experiments revealed that treatment with this compound led to altered expression levels of genes involved in metabolic pathways. These findings suggest that it may play a role in regulating metabolic diseases.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.01 g/mol |

| Mechanism of Action | Enzyme inhibition via reversible covalent bonding |

| Key Target | 17β-hydroxysteroid dehydrogenase Type 2 |

| Application | Organic synthesis, enzyme inhibitors |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-2,6-dimethylphenylboronic acid, and how do steric effects influence reaction yields?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. Steric hindrance from the 2,6-dimethyl groups may reduce coupling efficiency. To mitigate this, use bulky palladium catalysts (e.g., Pd(PPh₃)₄) and optimize reaction temperatures (80–100°C) to enhance boronate stability. Purification via recrystallization or column chromatography is recommended .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Look for signals corresponding to methoxy (~δ 3.8 ppm) and aromatic protons (split due to dimethyl substitution).

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 194 (M+H⁺).

- FT-IR : B-O stretching vibrations near 1340–1390 cm⁻¹.

Cross-reference with analogous boronic acids in literature for validation .

Q. What are common impurities or side products during synthesis, and how can they be addressed?

- Methodological Answer : Common impurities include deboronation products (e.g., 4-methoxy-2,6-dimethylphenol) or oxidized boroxines. Monitor reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Use TLC or HPLC to track byproducts. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) effectively isolates the pure compound .

Advanced Research Questions

Q. How does the steric profile of this compound impact its reactivity in cross-coupling reactions?

- Methodological Answer : The 2,6-dimethyl groups create significant steric hindrance, slowing transmetalation in Suzuki couplings. Kinetic studies using variable-temperature NMR can elucidate these effects. Computational modeling (DFT) further predicts transition-state geometries, guiding catalyst selection (e.g., PdCl₂(dppf)) to enhance reactivity .

Q. What strategies prevent oxidative deboronation in catalytic systems involving this compound?

- Methodological Answer : Deboronation is minimized by:

- Low-Oxygen Conditions : Use Schlenk techniques or gloveboxes.

- Acidic Buffers : Additives like AcOH (pH 4–6) stabilize the boronic acid.

- Short Reaction Times : Monitor via in situ FT-IR or UV-vis spectroscopy.

Refer to safety data sheets (SDS) for compatibility with oxidizers .

Q. What are the applications of this compound in synthesizing bioactive or functional molecules?

- Methodological Answer : The boronic acid serves as a key intermediate in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.